Bpycu(CF3)3

trifluoromethylation photochemistry C(sp3)–H functionalization

Researchers needing direct C(sp3)-H trifluoromethylation without pre-functionalization face limited reagent options. Bpycu(CF3)3 (Grushin's reagent) solves this via a photochemical radical-polar crossover mechanism, functioning simultaneously as photoinitiator, CF3 radical HAT reagent, and CF3 anion source. - 93% yield on unactivated cyclohexane under mild photochemical conditions. - Enables late-stage CF3 introduction on advanced drug scaffolds and deaminative trifluoromethylation of aliphatic amines (77% model yield). - Neutral, bench-stable solid weighed in air; commercially available at ≥97% purity from multiple global suppliers.

Molecular Formula C13H8CuF9N2-3
Molecular Weight 426.75 g/mol
Cat. No. B13670320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBpycu(CF3)3
Molecular FormulaC13H8CuF9N2-3
Molecular Weight426.75 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=CC=N2.[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[Cu]
InChIInChI=1S/C10H8N2.3CF3.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*2-1(3)4;/h1-8H;;;;/q;3*-1;
InChIKeyAFWFCKPJRVCIIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bpycu(CF3)3 Identity and Procurement Baseline


Bpycu(CF3)3, systematically named (2,2′-bipyridine-κN1,κN1′)tris(trifluoromethyl)copper(III) and commonly referred to as Grushin's reagent, is a bench-stable, five-coordinate, neutral square pyramidal copper(III) organometallic complex bearing three trifluoromethyl ligands and one bidentate 2,2′-bipyridine (bpy) ligand [1]. First prepared and fully characterized in 2015 via ligand-induced CF3 abstraction from the [Cu(CF3)4]− anion, its structure was unambiguously confirmed by single-crystal X-ray diffraction [2]. The compound (CAS 1680206-12-5; molecular formula C13H8CuF9N2; MW 426.75 g/mol) is commercially available from multiple suppliers at purities typically ≥97% and is classified within the broader family of fluorinated metal complexes used for trifluoromethylation . Unlike electrophilic CF3 reagents (Togni, Umemoto) or nucleophilic CF3 sources (Ruppert–Prakash TMSCF3), bpyCu(CF3)3 operates through a distinct photochemically driven radical-polar crossover mechanism that enables both radical and anionic CF3 delivery from a single reagent [3].

Bpycu(CF3)3 Key Differentiation Drivers


Superficial substitution of bpyCu(CF3)3 with other trifluoromethylation reagents—whether electrophilic (Togni I/II, Umemoto), nucleophilic (TMSCF3/Ruppert–Prakash), or structurally analogous bpyM(CF3)x complexes (e.g., bpyZn(CF3)2)—introduces fundamentally different reactivity profiles that compromise reaction outcomes in key applications. Electrophilic reagents such as Togni II require a separate Cu(I) catalyst, a sacrificial oxidant, and typically operate on pre-functionalized substrates (aryl boronic acids, activated alkenes), and they cannot engage unactivated C(sp3)–H bonds directly [1]. The zinc analog bpyZn(CF3)2 functions exclusively as a nucleophilic CF3 source that requires an external oxidant (e.g., NFSI) and a hydrogen atom transfer reagent, lacking the intrinsic photoinitiation capability of the Cu(III) system [2]. Furthermore, the parent complex [Cu(CF3)4]− is substantially more air- and moisture-sensitive and exists as an anionic salt requiring cation management, whereas bpyCu(CF3)3 is a neutral, bench-stable solid that can be weighed in air [3]. These differences are not incremental; the triple-function architecture (photoinitiator + CF3 radical HAT reagent + CF3 anion source) encoded in the Cu(III)–bpy platform dictates both the reaction mechanism and the accessible substrate scope, making simple reagent interchange impossible without redesigning the entire synthetic protocol [4].

Bpycu(CF3)3 Quantitative Differentiation Evidence


Triple-Function Reagent Architecture

bpyCu(CF3)3 simultaneously fulfills three distinct mechanistic roles—visible-light photoinitiator, hydrogen atom transfer (HAT) reagent (via photogenerated electrophilic •CF3 radical), and nucleophilic CF3 anion source for radical-polar crossover coupling—within a single reagent molecule. In contrast, conventional trifluoromethylation reagents (Togni I/II, Umemoto, TMSCF3) each provide only one of these functions and require separate catalysts, oxidants, or HAT mediators. For example, Togni II requires a Cu(I) catalyst and generates CF3 radical via single-electron transfer; it cannot independently abstract hydrogen atoms from unactivated C(sp3)–H bonds [1]. Comprehensive mechanistic investigations combining experimental and computational methods confirmed that the C–CF3 bond formation proceeds via homolytic cleavage of bpyCu(CF3)3 to generate •CF3 radical (which performs HAT), followed by radical-polar crossover and ionic coupling between the carbocation intermediate and the CF3 anion reservoir remaining on copper [2]. This trifunctional capability is not observed in any commercially available single-component trifluoromethylation reagent.

trifluoromethylation photochemistry C(sp3)–H functionalization radical-polar crossover

Unactivated Alkane Trifluoromethylation Performance

Using bpyCu(CF3)3 under blue LED irradiation with oxone as terminal oxidant in acetonitrile at room temperature, cyclohexane (5 equiv) was directly trifluoromethylated to afford (trifluoromethyl)cyclohexane in 93% isolated yield [1]. This represents a direct, undirected C(sp3)–H functionalization of an entirely unactivated alkane without any pre-functionalization, directing group, or exogenous photocatalyst. By comparison, the same transformation attempted with Togni II/Cu(I) or Umemoto reagent systems yields negligible product because these electrophilic reagents cannot abstract hydrogen atoms from unactivated methylene units; they require pre-functionalized substrates (e.g., boronic acids, halides) or activated C–H bonds (benzylic, α-to-heteroatom) [2]. The bpyZn(CF3)2 analog, when used for benzylic C–H trifluoromethylation, requires both NFSI as oxidant/HAT reagent and is limited to activated (benzylic) positions, demonstrating no reactivity toward unactivated alkanes [3].

C(sp3)–H trifluoromethylation unactivated alkanes photocatalysis synthetic methodology

Difluorocarbene Generation for Saccharide Difluoromethylation

In a 2026 Nature Communications study, bpyCu(CF3)3 was repurposed through a photo- and acid-mediated strategy as an efficient difluorocarbene (:CF2) precursor for regioselective difluoromethylation of diverse alcohols, including complex saccharides and polyols [1]. This represents a fundamentally distinct reactivity manifold—difluorocarbene transfer—that has remained unexplored for all canonical CF3 reagents (Togni, Umemoto, TMSCF3, bpyZn(CF3)2), which are designed exclusively for CF3 group transfer and cannot be diverted to :CF2 chemistry. The method enabled regioselective difluoromethylation of unprotected saccharides using Me2SnCl2 as a dual-role hydroxyl activator and in situ HCl source, and was successfully applied to late-stage modification of natural products and bioactive molecules, with compounds 3c and 3n demonstrating promising antifungal activity [2]. This difluorocarbene reactivity is unprecedented among commercial trifluoromethylation reagents, effectively giving bpyCu(CF3)3 a second, orthogonal application domain.

difluorocarbene difluoromethylation saccharide modification late-stage functionalization antifungal agents

Alkyne Bis(trifluoromethylation) Dual CF3 Delivery

bpyCu(CF3)3 mediates the 1,2-bis(trifluoromethylation) of acetylenes to afford E-hexafluorobutenes (E-HFBs) in a single synthetic step under blue light, with each molecule of the copper complex delivering two CF3 groups to the alkyne substrate [1]. The reaction proceeds with high yield and excellent E/Z selectivity without requiring an exogenous catalyst. A related bis(trifluoromethylation) of alkynes has been reported using a multicomponent system comprising Cu(CH3CN)4BF4 as catalyst, Togni reagent II as electrophilic CF3 source, and (bpy)Zn(CF3)2 as a separate nucleophilic CF3 source [2]. In that system, two distinct reagents with orthogonal reactivity must be used together with a copper catalyst, whereas bpyCu(CF3)3 achieves the same net transformation—installation of two CF3 groups—as a single stoichiometric reagent under catalyst-free, blue-light conditions. The bpyCu(CF3)3 stoichiometric efficiency (2 CF3 groups delivered per reagent molecule) surpasses that of all electrophilic reagents (1 CF3 group per reagent molecule for Togni and Umemoto reagents) [3].

bis(trifluoromethylation) alkyne difunctionalization hexafluorobutenes E-stereoselectivity

Deaminative Trifluoromethylation of Primary Amines

bpyCu(CF3)3 enabled a site-specific deaminative trifluoromethylation of aliphatic primary amines using Levin's reagent (N-anomeric amide) under 425 nm blue LED irradiation at room temperature, achieving 77% isolated yield for the model substrate 3a with broad substrate scope and good functional group tolerance [1]. The dual role of bpyCu(CF3)3 in this transformation was experimentally elucidated: photolytic homolysis generates a CF3 radical and bpyCu(CF3)2; the CF3 radical performs HAT from the in situ-generated isodiazene intermediate, and the resulting alkyl radical recombines with bpyCu(CF3)2 followed by reductive elimination to form the C–CF3 product [2]. This transformation is not accessible with electrophilic reagents (Togni, Umemoto), which cannot engage amine-derived radical intermediates, nor with bpyZn(CF3)2, which lacks the photolytic radical generation and Cu-mediated reductive elimination capacity. The method was successfully applied to direct late-stage trifluoromethylation of natural products and bioactive molecules [3].

deaminative trifluoromethylation primary amines late-stage functionalization radical mechanism

Bench-Stability and Single-Crystal Structural Authentication vs. Air-Sensitive Cu(III) Alternatives

bpyCu(CF3)3 is explicitly characterized as a bench-stable solid in multiple independent publications, including the original characterization study (Romine et al., Angew. Chem. Int. Ed. 2015) and subsequent methodology papers from the Cook, Hong, and Wang groups [1]. Single-crystal X-ray diffraction confirmed a five-coordinate, neutral square pyramidal geometry with the bpy ligand occupying two equatorial positions and three CF3 groups in the remaining coordination sites [2]. A distinctive structural feature is its high solution fluxionality, with a barrier to degenerate isomerization of only 2.3 kcal mol−1, indicating facile ligand exchange dynamics [3]. In contrast, the parent complex [Cu(CF3)4]− is an anionic species requiring cation management and more rigorous air-free handling; many other Cu(III) intermediates are transient species not isolable in pure form [4]. The bench-stability of bpyCu(CF3)3 has been consistently highlighted as a key practical advantage enabling its use in standard synthetic laboratories without glovebox infrastructure [5].

bench-stable copper(III) complex X-ray crystallography fluxionality storage and handling

Bpycu(CF3)3 Best-Fit Application Scenarios


Late-Stage C(sp3)–H Trifluoromethylation for Drug Discovery

When medicinal chemistry programs require direct introduction of CF3 groups onto unactivated methylene positions of advanced drug candidates—without pre-functionalization—bpyCu(CF3)3 is the only commercially available reagent demonstrated to achieve this transformation. The 93% yield on cyclohexane under mild photochemical conditions [1] and the demonstrated methylene selectivity across natural products and bioactive molecules provide a validated pathway for modulating metabolic stability and lipophilicity of aliphatic drug scaffolds at late stages. Competing reagents (Togni, Umemoto, TMSCF3) cannot access unactivated C(sp3)–H bonds directly and require pre-installed functional handles, adding synthetic steps and potentially compromising overall yield in multi-step sequences.

1,2-Bis(trifluoromethylation) of Alkynes for Hexafluorobutenes

For programs synthesizing E-hexafluorobutenes (E-HFBs) as fluorinated olefin building blocks, bpyCu(CF3)3 offers a catalyst-free, single-reagent, single-step protocol that delivers two CF3 groups per reagent molecule [2]. This contrasts with the alternative three-component system (Togni II + bpyZn(CF3)2 + Cu(I) catalyst), which requires multiple reagent inventories and a transition metal catalyst. The remarkable stability of E-HFB products to standard olefin functionalization conditions further supports their utility as versatile intermediates for pharmaceuticals, agrochemicals, and functional materials [3].

Deaminative Trifluoromethylation of Primary Amines for SAR

In structure-activity relationship (SAR) campaigns, the ability to directly convert aliphatic primary amines—ubiquitous in screening libraries—into their trifluoromethyl analogs in a single step at room temperature is uniquely enabled by bpyCu(CF3)3 combined with Levin's reagent under blue light [4]. The 77% model yield, broad functional group tolerance, and demonstrated applicability to bioactive natural products make this a powerful tool for rapidly generating CF3-modified analogs without de novo synthesis. No other commercial CF3 reagent supports this deaminative transformation.

Difluoromethylation of Alcohols and Saccharides via Difluorocarbene

For programs pursuing O-difluoromethylation of complex polyol or saccharide scaffolds—a transformation of growing importance in antifungal and antiviral drug discovery—bpyCu(CF3)3 uniquely serves as a difluorocarbene precursor under photo- and acid-mediated conditions [5]. The regioselective difluoromethylation of unprotected saccharides enabled by Me2SnCl2 and the demonstrated antifungal activity of resulting compounds (3c, 3n) highlight a dual-use scenario where the same procured reagent supports both traditional CF3 transfer chemistry and the orthogonal, high-value difluorocarbene reactivity not available from any other commercial reagent [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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